molecular formula C15H20N2O3S2 B2551155 1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)benzoyl]piperazine CAS No. 1219914-01-8

1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)benzoyl]piperazine

Cat. No.: B2551155
CAS No.: 1219914-01-8
M. Wt: 340.46
InChI Key: YVNZOQIJQLZJSZ-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-[2-(methylsulfanyl)benzoyl]piperazine is a complex organic compound that features a piperazine ring substituted with cyclopropanesulfonyl and methylsulfanylbenzoyl groups

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-[2-(methylsulfanyl)benzoyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Future Directions

The future directions for research on “(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone” and similar compounds could include further exploration of their biological activities and potential applications in medicine and agrochemicals . Additionally, more research could be done to understand their synthesis, molecular structure, and chemical reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)benzoyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common route involves the sulfonylation of piperazine with cyclopropanesulfonyl chloride, followed by the acylation with 2-(methylsulfanyl)benzoyl chloride. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-[2-(methylsulfanyl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Benzyl derivatives

    Substitution: Various substituted piperazines

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropanesulfonyl)piperazine
  • 1-(Cyclopropylsulfonyl)piperazine
  • 1-Methylcyclopropane-1-sulfonyl chloride

Uniqueness

1-(Cyclopropanesulfonyl)-4-[2-(methylsulfanyl)benzoyl]piperazine is unique due to the presence of both cyclopropanesulfonyl and methylsulfanylbenzoyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S2/c1-21-14-5-3-2-4-13(14)15(18)16-8-10-17(11-9-16)22(19,20)12-6-7-12/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNZOQIJQLZJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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